

Technical Monograph: Characterization of C₁₄H₁₀Cl₂O₂

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Compound of Interest

Compound Name:	1,2-Bis(4-chlorophenyl)-2-hydroxyethanone
CAS No.:	4254-20-0
Cat. No.:	B1360399

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Isomer Resolution, Physicochemical Profiling, and Synthesis of Bis(4-chlorophenyl)acetic Acid (DDA) Executive Summary: The C₁₄H₁₀Cl₂O₂ Isomer Paradox

In the context of drug development and environmental toxicology, the molecular formula C₁₄H₁₀Cl₂O₂ (MW: 281.13 g/mol) refers to three distinct structural isomers with divergent biological activities and physical properties. Accurate identification relies heavily on melting point (MP) differentiation.

The primary compound of interest for biological monitoring and metabolic studies is Bis(4-chlorophenyl)acetic acid (DDA), the terminal hydrophilic metabolite of DDT. However, researchers must distinguish this from Bisphenol C (a polymer precursor and endocrine disruptor) and 4,4'-Dichlorobenzoin (a synthetic intermediate).

Table 1: Isomer Resolution by Physicochemical Properties

Compound Name	Structure Type	Melting Point (°C)	Solubility Profile	Primary Application
Bis(4-chlorophenyl)acetic acid (DDA)	Diphenylacetic acid derivative	167 – 169 °C	Soluble in EtOH, Ether, Benzene; Insoluble in H ₂ O	DDT Metabolite / Biomarker
Bisphenol C	Dichlorovinylidene bisphenol	213 – 217 °C	Soluble in DMSO, MeOH	Polymer Science / Endocrine Research
4,4'-Dichlorobenzoin	Alpha-hydroxy ketone	88 – 90 °C	Soluble in Acetone, Chloroform	Synthetic Intermediate



Critical Note: If your sample melts below 100°C, it is likely the benzoin derivative. If it melts >200°C, it is the bisphenol. The target metabolite DDA melts strictly in the 167–169°C range.

Core Topic: Bis(4-chlorophenyl)acetic Acid (DDA)[4] Physicochemical Profile

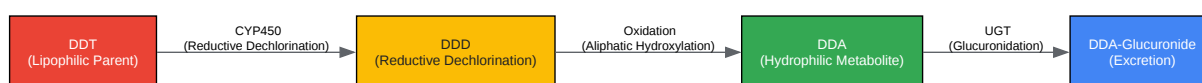
DDA serves as a critical reference standard in toxicology. Unlike its parent compound DDT, which is highly lipophilic (logP ~6.9), DDA possesses a carboxylic acid moiety that increases water solubility at physiological pH, facilitating renal excretion.

- IUPAC Name: 2,2-Bis(4-chlorophenyl)acetic acid[1]
- CAS Registry Number: 83-05-6[2]
- pKa: ~3.8 (Predicted) – behaves as a weak acid, existing as a conjugate base in plasma.

- LogP: 3.6 – Significantly lower than DDT, allowing for phase II conjugation.
- UV/Vis Absorption:
at ~230 nm (Chlorobenzene chromophore).

Metabolic Significance

DDA is the final urinary metabolite of DDT. The transformation involves reductive dechlorination to DDD, followed by oxidation of the alkyl chain.[3] This pathway is critical for understanding the bioaccumulation kinetics of organochlorines.



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Figure 1: Metabolic biotransformation of DDT to DDA, highlighting the shift from lipophilicity to hydrophilicity.

Experimental Protocols

Synthesis of Bis(4-chlorophenyl)acetic Acid (DDA)

While DDA can be isolated from biological matrices, analytical standards are synthesized via Friedel-Crafts Hydroxyalkylation. This method is preferred over DDT hydrolysis due to higher purity and avoidance of polychlorinated byproducts.

Reaction Mechanism: Condensation of chlorobenzene with glyoxylic acid in the presence of an acid catalyst.

Protocol:

- Reagents:
 - Chlorobenzene (Excess, serves as solvent/reactant)

- Glyoxylic Acid Monohydrate (1.0 eq)
- Sulfuric Acid (98%, Catalyst) or Acetic Acid/H₂SO₄ mix.
- Procedure:
 - Charge a round-bottom flask with Glyoxylic acid (0.1 mol) and Chlorobenzene (0.5 mol).
 - Cool to 0–5°C in an ice bath.
 - Dropwise add concentrated H₂SO₄ (0.2 mol) while maintaining temperature <10°C.
 - Allow the mixture to warm to room temperature and stir for 6–12 hours.
 - Observation: The solution will darken as the condensation proceeds.
- Work-up:
 - Pour the reaction mixture into crushed ice (200 g).
 - Extract with Ethyl Acetate (3 x 50 mL).
 - Wash the organic layer with Brine and Water.
 - Purification: Extract the organic layer with 10% Na₂CO₃ (aq). The DDA will move to the aqueous phase as the salt, leaving non-acidic impurities (like unreacted chlorobenzene) in the organic phase.
 - Acidify the aqueous layer with HCl to pH 1 to precipitate crude DDA.
 - Recrystallization: Recrystallize from Ethanol/Water (1:1) or Acetic Acid.^{[1][4]}
- Validation:
 - Dry the white crystals.
 - Target Melting Point: 167–169°C.^[5]

Analytical Quantification (HPLC-UV)

For pharmacokinetic studies, DDA must be quantified in plasma or urine.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 μ m, 4.6 x 150 mm).
- Mobile Phase:
 - Solvent A: 0.1% Formic Acid in Water.
 - Solvent B: Acetonitrile.
 - Gradient: 40% B to 90% B over 10 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 230 nm.
- Retention Time: DDA typically elutes before DDT and DDE due to the polar carboxylic acid group.

Secondary Isomer: Bisphenol C

Bisphenol C (CAS 14868-03-2) is structurally related to Bisphenol A (BPA) but contains a dichlorovinylidene group.^[6]

- Structure: 4,4'-(2,2-dichloroethene-1,1-diyl)diphenol.
- Relevance: High-performance polycarbonate precursor; investigated for enhanced flame retardancy compared to BPA.
- Toxicity: Exhibits estrogenic activity similar to BPA; handling requires strict PPE (gloves, respirator) to prevent endocrine disruption.
- Differentiation: The phenolic hydroxyl groups make it soluble in basic solutions (forming phenoxides), similar to DDA, but its melting point (>210°C) is the definitive identifier.

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